3-[(2Z)-2-[(4-methoxyphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol
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Overview
Description
3-[(2Z)-2-[(4-methoxyphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol is a complex organic compound with a unique structure that includes a thiazole ring, an imine group, and a methoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2Z)-2-[(4-methoxyphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with α-bromoacetone to yield the thiazole ring. The final step involves the reduction of the imine group to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(2Z)-2-[(4-methoxyphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can further modify the imine group or other functional groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 3-[(2Z)-2-[(4-methoxyphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol is studied for its potential as a building block in organic synthesis
Biology
Biologically, this compound is investigated for its potential pharmacological properties. It may exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development and therapeutic research.
Medicine
In medicine, the compound’s potential therapeutic effects are explored, particularly in the treatment of infectious diseases and cancer. Its ability to interact with biological targets makes it a promising lead compound for new drug discovery.
Industry
Industrially, this compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3-[(2Z)-2-[(4-methoxyphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity, or interact with cellular receptors to induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-(2-((4-hydroxyphenyl)imino)-4-methylthiazol-3(2H)-yl)propan-1-ol
- (Z)-3-(2-((4-chlorophenyl)imino)-4-methylthiazol-3(2H)-yl)propan-1-ol
- (Z)-3-(2-((4-nitrophenyl)imino)-4-methylthiazol-3(2H)-yl)propan-1-ol
Uniqueness
The uniqueness of 3-[(2Z)-2-[(4-methoxyphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol lies in its methoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different substituents, the methoxy group may enhance its solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
3-[2-(4-methoxyphenyl)imino-4-methyl-1,3-thiazol-3-yl]propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-11-10-19-14(16(11)8-3-9-17)15-12-4-6-13(18-2)7-5-12/h4-7,10,17H,3,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZQWERDBDFWLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=NC2=CC=C(C=C2)OC)N1CCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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